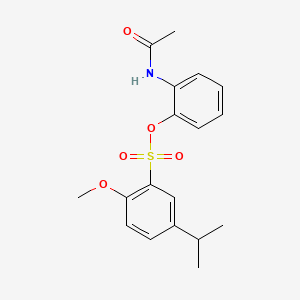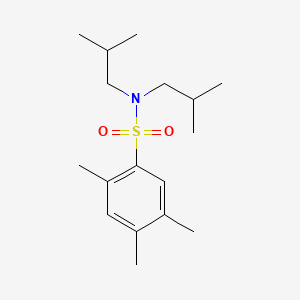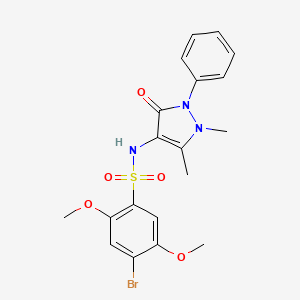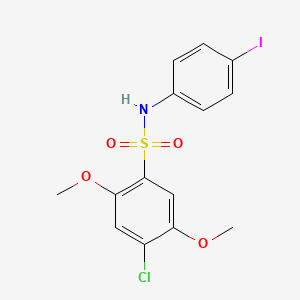
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide, also known as CIPLA-1592, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a sulfonamide derivative and belongs to the class of phenylsulfonamides. It has shown promising results in scientific research studies, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various other proteins that are essential for cancer cell survival. By inhibiting the activity of HSP90, 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide has been shown to exhibit several biochemical and physiological effects in cancer cells. It induces cell death by activating a process called apoptosis, which is a natural mechanism of cell death that occurs in healthy cells. It also inhibits the growth and proliferation of cancer cells by blocking the activity of certain enzymes and proteins that are involved in cell division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its potent anti-tumor activity against a wide range of cancer cell lines. It has been shown to be effective against both drug-sensitive and drug-resistant cancer cells, making it a promising candidate for further development as a cancer treatment drug. However, one of the limitations of using 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the scientific research of 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide. One potential direction is to investigate its efficacy in combination with other cancer treatment drugs to enhance its anti-tumor activity. Another direction is to explore its potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to optimize the synthesis method of 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied for its potential applications in cancer treatment. Several scientific research studies have demonstrated that this compound exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been shown to induce cell death in cancer cells by inhibiting the activity of certain enzymes and proteins that are essential for their survival.
Propiedades
IUPAC Name |
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClINO4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-10-5-3-9(16)4-6-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUQXZOSWAXMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClINO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

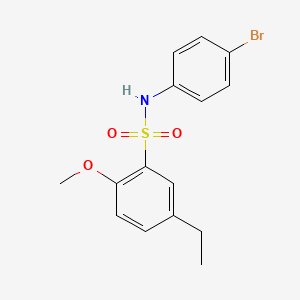
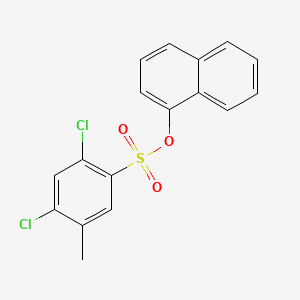
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
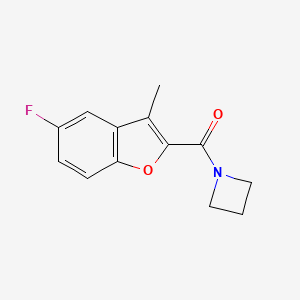
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)
